3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a butanamide group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The properties of thiazole, such as its solubility in various solvents, may influence its action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final step involves the coupling of the thiazole and piperidine rings with the butanamide group, often using amide bond formation reactions facilitated by coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development.
Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with applications in cancer treatment.
Ixabepilone: Features a thiazole ring and is used in chemotherapy.
Uniqueness
3,3-DIMETHYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the thiazole and piperidine rings, along with the butanamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFUZMZFUOZBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.